An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2,5-dihydroxyterephthalate
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2,5-dihydroxyterephthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,5-dihydroxyterephthalate is a valuable chemical intermediate belonging to the family of terephthalate (B1205515) derivatives. Its structure, featuring a central aromatic ring substituted with two hydroxyl groups and two ethyl ester functionalities, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the synthesis and detailed characterization of diethyl 2,5-dihydroxyterephthalate, with a focus on experimental protocols and data interpretation relevant to researchers in the chemical and pharmaceutical sciences. The compound's potential applications in drug development are also discussed, highlighting its role as a precursor to more complex molecules with potential biological activity.
Synthesis of Diethyl 2,5-dihydroxyterephthalate
The synthesis of diethyl 2,5-dihydroxyterephthalate is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2,5-dihydroxyterephthalic acid, followed by its esterification to yield the desired diethyl ester.
Step 1: Synthesis of 2,5-Dihydroxyterephthalic Acid
2,5-Dihydroxyterephthalic acid can be synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of hydroquinone (B1673460).[1]
Experimental Protocol:
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Reaction Setup: In a high-pressure reactor, a disodium (B8443419) salt of hydroquinone is prepared by reacting hydroquinone with a suitable sodium base.
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Carboxylation: The reactor is then pressurized with carbon dioxide gas. The reaction is typically carried out at elevated temperatures (around 200°C) and pressures (around 10 bar).[1]
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Work-up: After the reaction is complete, the resulting mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,5-dihydroxyterephthalic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol (B145695), to yield a yellow-greenish powder.[1]
Step 2: Fischer Esterification to Diethyl 2,5-dihydroxyterephthalate
The synthesized 2,5-dihydroxyterephthalic acid is then converted to its diethyl ester via Fischer esterification.[2][3][4]
Experimental Protocol:
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Reaction Mixture: 2,5-dihydroxyterephthalic acid is dissolved in a large excess of absolute ethanol, which serves as both the reactant and the solvent.
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Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the reaction mixture.[2][4]
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Reflux: The mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
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Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude diethyl 2,5-dihydroxyterephthalate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Caption: Synthesis workflow for diethyl 2,5-dihydroxyterephthalate.
Characterization of Diethyl 2,5-dihydroxyterephthalate
A comprehensive characterization of the synthesized diethyl 2,5-dihydroxyterephthalate is crucial to confirm its identity, purity, and structure. The following table summarizes the key analytical data.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₆ |
| Molecular Weight | 254.24 g/mol [5][6] |
| Appearance | Light yellow to yellow to green powder/crystal[7] |
| Melting Point | 135-137 °C[6][8] |
| ¹H NMR (CDCl₃, 300 MHz) δ | ~9.0 (s, 2H, -OH), ~7.3 (s, 2H, Ar-H), ~4.4 (q, 4H, -CH₂-), ~1.4 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 75 MHz) δ | ~168 (C=O), ~150 (C-OH), ~118 (Ar-C), ~115 (Ar-CH), ~62 (-CH₂-), ~14 (-CH₃) |
| IR (KBr) ν (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~3000-2850 (C-H stretch, alkyl), ~1700-1680 (C=O stretch, ester), ~1600-1475 (C=C stretch, aromatic), ~1300-1000 (C-O stretch) |
| Mass Spectrometry (m/z) | 254 (M⁺), 209, 181, 153, 125 |
Experimental Protocols for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz) using a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
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Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
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Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, with techniques such as electron ionization (EI) to determine the molecular weight and fragmentation pattern.
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Melting Point: The melting point is determined using a standard melting point apparatus to assess the purity of the compound.
Caption: Workflow for the characterization of diethyl 2,5-dihydroxyterephthalate.
Relevance to Drug Development
Diethyl 2,5-dihydroxyterephthalate and its derivatives hold potential in the field of drug development due to several key features:
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Versatile Scaffold: The central dihydroxy-substituted aromatic ring provides a rigid scaffold that can be further functionalized at the hydroxyl and ester groups. This allows for the systematic modification of the molecule's properties, such as solubility, lipophilicity, and target binding affinity, which are critical in drug design.
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Precursor for Bioactive Molecules: 2,5-Dihydroxyterephthalic acid is a known intermediate in the synthesis of pharmaceuticals.[9] The diethyl ester serves as a protected or more soluble form of this diacid, facilitating its use in various synthetic transformations.
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Potential for Antimicrobial and Cytotoxic Activity: Structurally related phthalate (B1215562) derivatives have been shown to exhibit antimicrobial and cytotoxic activities.[10][11] For instance, diethyl phthalate isolated from a marine streptomyces species has demonstrated antibacterial activity. This suggests that diethyl 2,5-dihydroxyterephthalate could serve as a starting point for the development of new antimicrobial or anticancer agents.
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Metal-Organic Frameworks (MOFs): Dihydroxyterephthalate derivatives are utilized as linkers in the construction of metal-organic frameworks.[12] MOFs are being explored for various biomedical applications, including drug delivery, due to their high porosity and tunable properties.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of diethyl 2,5-dihydroxyterephthalate. The two-step synthesis, involving the Kolbe-Schmitt reaction followed by Fischer esterification, is a reliable method for obtaining this compound. The comprehensive characterization data presented, including NMR, IR, and mass spectrometry, serves as a valuable reference for researchers. The discussion on its relevance to drug development highlights the potential of this molecule as a versatile building block for the synthesis of novel therapeutic agents and advanced materials for biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Diethyl 2,5-dihydroxyterephthalate | C12H14O6 | CID 79980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. web.pdx.edu [web.pdx.edu]
- 7. Diethyl 2,5-Dihydroxyterephthalate | 5870-38-2 | TCI Deutschland GmbH [tcichemicals.com]
- 8. Diethyl 2,5-dihydroxyterephthalate 97 5870-38-2 [sigmaaldrich.com]
- 9. US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 10. sciensage.info [sciensage.info]
- 11. Antimicrobial and Cytotoxic Activity of Di-(2-ethylhexyl) Phthalate and Anhydrosophoradiol-3-acetate Isolated from Calotropis gigantea (Linn.) Flower - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diethyl 2,5-Dihydroxy-3,6-diiodoterephthalate [mdpi.com]
